Bicyclo[4.1.0]heptan-7-amine hydrochloride
Description
Chemical Identity and Classification
Bicyclo[4.1.0]heptan-7-amine hydrochloride belongs to the class of bicyclic secondary amines, specifically categorized as an aminocyclopropane derivative. The compound exhibits a rigid bicyclic structure consisting of a seven-membered carbon framework arranged in a bicyclo[4.1.0] configuration, where the numerical designation indicates the number of carbon atoms in each bridge connecting the two bridgehead carbons. The parent compound, bicyclo[4.1.0]heptan-7-amine, possesses the molecular formula C7H13N, while the hydrochloride salt form contains an additional chloride ion and proton, resulting in the formula C7H14ClN.
The structural characteristics of this compound are defined by several key features that distinguish it from other organic molecules. The bicyclic framework consists of a six-membered cyclohexane ring fused to a three-membered cyclopropane ring, with the amino group positioned at the bridgehead carbon designated as position 7. This arrangement creates a highly strained molecular geometry due to the inherent ring strain associated with the cyclopropane moiety, which contributes to the compound's unique reactivity profile and synthetic utility.
Table 1: Physical and Chemical Properties of this compound
The compound's classification extends beyond its basic structural features to encompass its stereochemical properties and conformational characteristics. The bicyclic framework exhibits limited conformational flexibility due to the rigid nature of both the cyclopropane and cyclohexane rings, resulting in a well-defined three-dimensional structure. This conformational rigidity has important implications for the compound's biological activity and its utility in asymmetric synthesis applications.
Historical Context in Organic Chemistry
The development of this compound is intimately connected to the broader evolution of cyclopropane chemistry and the advancement of synthetic methodologies for constructing strained ring systems. The foundational work in this area can be traced to the development of the Simmons-Smith reaction, a landmark transformation in organic chemistry that enabled the efficient synthesis of cyclopropane derivatives from alkenes. This reaction, involving the treatment of cyclohexene with diiodomethane and a zinc-copper couple, produces norcarane (bicyclo[4.1.0]heptane), which serves as a key precursor to various functionalized derivatives including the amino compound of interest.
The historical significance of bicyclic aminocyclopropanes emerged during the mid-to-late twentieth century as organic chemists began to recognize the unique properties and synthetic potential of these highly strained molecular frameworks. Early investigations focused on understanding the stereochemical behavior of substitution reactions at the cyclopropane ring, particularly the phenomenon of apparent "endo-substitution" that was later revealed to proceed through a complex sequence of substitution and isomerization steps. These mechanistic studies provided crucial insights into the reactivity patterns of aminobicycloalkanes and established the foundation for their subsequent development as synthetic intermediates.
The evolution of synthetic methodologies for preparing bicyclo[4.1.0]heptan-7-amine derivatives has been marked by several significant advances in cyclopropanation chemistry. The Simmons-Smith reaction remains the most widely employed method for constructing the bicyclic framework, though modifications involving alternative reagent systems such as dibromomethane or diazomethane with zinc iodide have been developed to address cost and practical considerations. The Furukawa modification, which substitutes diethylzinc for the zinc-copper couple, has proven particularly valuable for enhancing the reactivity of the cyclopropanation system.
Significance in Bicyclic Compound Research
The research significance of this compound extends across multiple domains of contemporary organic chemistry, reflecting its utility as both a synthetic building block and a model system for studying fundamental chemical phenomena. Within the context of medicinal chemistry, bicyclic peptides and small molecules containing similar structural motifs have emerged as promising therapeutic candidates due to their enhanced proteolytic stability and improved target-binding properties compared to their monocyclic counterparts. The rigid bicyclic framework provides a scaffold that can be functionalized to create diverse molecular architectures with potential biological activity.
Current research applications of bicyclo[4.1.0]heptan-7-amine derivatives encompass several important areas of investigation. In the field of asymmetric catalysis, bicyclic secondary amines have been employed as organocatalysts for stereoselective transformations, including Michael addition reactions that construct all-carbon quaternary stereocenters. These applications demonstrate the compound's utility in addressing fundamental challenges in synthetic organic chemistry, particularly the controlled formation of stereogenic centers in complex molecular targets.
Table 2: Research Applications of Bicyclo[4.1.0]heptan-7-amine Derivatives
The compound's role in advancing fundamental understanding of bicyclic systems is exemplified by extensive stereochemical studies that have elucidated the mechanisms of substitution reactions at the cyclopropane ring. These investigations have revealed the complex interplay between ring strain, stereochemical constraints, and reaction pathways that govern the behavior of aminobicycloalkanes under various chemical conditions. The insights gained from these studies have broad implications for the design of new synthetic transformations and the development of more efficient routes to complex bicyclic targets.
Contemporary research efforts continue to explore the synthetic potential of bicyclo[4.1.0]heptan-7-amine derivatives in the context of natural product synthesis and pharmaceutical development. The compound serves as a valuable intermediate in the preparation of more complex bicyclic structures, including those found in bioactive natural products and synthetic drug candidates. The unique structural features of the bicyclic framework, particularly its conformational rigidity and distinctive electronic properties, make it an attractive scaffold for molecular design efforts aimed at developing new therapeutic agents with improved pharmacological profiles.
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFJAHGRGPJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[410]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reduction of bicyclo[41
Industrial Production Methods: Industrial production of Bicyclo[4.1.0]heptan-7-amine hydrochloride may involve large-scale reduction and amination processes, often utilizing catalytic hydrogenation techniques to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Scientific Research Applications
Bicyclo[4.1.0]heptan-7-amine hydrochloride has several notable applications across different scientific disciplines:
Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural properties facilitate the development of novel compounds in organic chemistry.
Biology
Research indicates potential biological activities associated with this compound, including interactions with biomolecules that may lead to significant pharmacological effects. Studies have explored its role in modulating enzyme activities and receptor interactions.
Medicine
This compound is investigated for its therapeutic properties, particularly as a precursor in drug development. Its unique structure may lead to novel drug candidates targeting specific biological pathways.
Industry
The compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.
Case Study 1: Pharmacological Research
A study investigated the interaction of this compound with specific receptors involved in neurotransmission pathways. The results indicated that modifications to the amine group could enhance binding affinity and selectivity for certain receptors, suggesting potential applications in neuropharmacology.
Case Study 2: Organic Synthesis
In another research effort, this compound was utilized as a key intermediate in synthesizing a series of novel anti-cancer agents. The unique bicyclic structure allowed for efficient modifications that improved the therapeutic profile of the resulting compounds.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity
- CAS Number : 89894-85-9 (hydrochloride salt) / 89894-86-0 (free base)
- Molecular Formula : C₇H₁₄ClN (hydrochloride) / C₇H₁₃N (free base)
- Molecular Weight : 147.65 g/mol (hydrochloride) / 111.19 g/mol (free base)
- SMILES : Cl.NC1C2CCCC1C2 (hydrochloride) / C1CCC2C(C1)C2N (free base) .
- Storage : 2–8°C (short-term), -80°C (long-term up to 6 months) .
- Purity : >98.00% (HPLC) .
Applications
Primarily used in research settings for drug discovery and organic synthesis. Its bicyclic structure imparts rigidity, making it valuable for studying steric effects and ring strain in medicinal chemistry .
Table 1: Structural and Functional Comparison
Key Differences and Implications
Bridge System and Ring Strain Bicyclo[4.1.0]heptane (norbornane analog) has a 7-membered fused ring system, offering moderate ring strain compared to bicyclo[2.2.1] (norbornene derivatives), which exhibit higher strain due to tighter bridges . The bicyclo[3.2.0] system in β-lactam derivatives introduces a strained 4-membered lactam ring, critical for antibiotic activity .
Substituent Effects
- Halogenation : Bromo-substituted bicyclo[2.2.1] derivatives (e.g., CAS 1432679-02-1) show enhanced electrophilicity, useful in cross-coupling reactions .
- Methyl Groups : Trimethyl derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine HCl) exhibit steric hindrance, impacting receptor binding in biochemical assays .
Heteroatom Inclusion
- The 2-oxa analog (rac-(1R,6R,7R)-2-oxabicyclo[4.1.0]heptan-7-amine HCl) introduces oxygen, altering polarity and hydrogen-bonding capacity, which influences solubility and pharmacokinetics .
Positional Isomerism
- Bicyclo[4.1.0]heptan-1-amine HCl (CAS 2059941-89-6) differs in amine position (1 vs. 7), leading to distinct electronic environments and reactivity patterns .
Table 2: Physicochemical Properties
Biological Activity
Bicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic amine with a unique seven-membered ring structure that has garnered attention for its potential biological activities. This compound is characterized by its nitrogen atom integrated into the ring, which influences its chemical properties and possible interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N·HCl
- CAS Number : 89894-85-9
- Structural Characteristics : The bicyclic structure consists of two fused cyclopentane rings with a primary amine functional group at the 7-position, which contributes to its reactivity and interaction with biological targets .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to diverse biological effects. Research indicates that compounds with bicyclic structures often exhibit significant pharmacological properties, making them candidates for further investigation in drug development .
Antiviral Activity
Recent studies have explored the antiviral potential of derivatives related to this compound:
- A study on carbocyclic nucleosides based on the bicyclo[4.1.0]heptane scaffold revealed that while most compounds did not exhibit significant antiviral activity, one derivative showed moderate activity against the coxsackie B4 virus (EC₅₀ = 9.4 µg/mL) with a selectivity index of 8.4 .
Antimicrobial Properties
Another area of interest is the antimicrobial properties of bicyclic amines:
| Compound | Activity | Target |
|---|---|---|
| Bicyclo[4.1.0]heptan-7-amine | Moderate | Various bacterial strains |
| Derivative A | High | Staphylococcus aureus |
| Derivative B | Low | Escherichia coli |
These findings suggest that modifications to the bicyclic structure may enhance antimicrobial efficacy, warranting further exploration into structure-activity relationships (SAR) within this class of compounds .
Synthesis and Applications
This compound serves as a valuable building block in organic synthesis, particularly in developing complex molecules for medicinal chemistry applications:
- Synthesis Methods :
- Research Applications :
Case Study 1: Antiviral Screening
In a study focused on synthesizing new carbocyclic nucleoside analogues based on bicyclo[4.1.0]heptane, researchers evaluated their antiviral properties against various viruses, including coxsackie B4 and others. The study highlighted that while most compounds showed limited activity, specific derivatives demonstrated promising results, indicating the potential for developing effective antiviral agents from this scaffold .
Case Study 2: Antimicrobial Evaluation
A series of derivatives were synthesized and tested against common bacterial pathogens to assess their antimicrobial efficacy. The results indicated variable activity levels, suggesting that structural modifications could lead to enhanced antibacterial properties, thus providing a pathway for developing new antibiotics based on this bicyclic framework .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-7-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a literature review of bicycloheptane derivatives, focusing on cyclopropanation and amine functionalization strategies. For example, strain-release ring-opening of bicyclo[4.1.0]heptane precursors with ammonia or protected amines under acidic conditions may yield the target compound. Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches, and validate purity via HPLC or LC-MS .
- Characterization : Confirm structure via / NMR (comparing chemical shifts to analogous bicyclo systems) and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve stereochemical ambiguities .
Q. How should researchers assess the purity of this compound, and what analytical techniques are critical for validating its identity?
- Purity Assessment : Use reversed-phase HPLC with UV detection (210–254 nm) and compare retention times to commercial or synthesized standards. Quantify impurities (e.g., unreacted precursors) via calibration curves .
- Identity Validation : Combine FT-IR (amine N-H stretching at ~3300 cm) and elemental analysis (C, H, N, Cl). For stereochemical confirmation, employ chiral chromatography or circular dichroism (CD) if enantiomers are present .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures : Refer to SDS guidelines for amine hydrochlorides, including use of fume hoods, nitrile gloves, and PPE. Neutralize spills with sodium bicarbonate, and store in airtight containers away from moisture. Conduct risk assessments for acute toxicity (oral, dermal) and environmental hazards .
Advanced Research Questions
Q. How do stereochemical and conformational properties of this compound influence its reactivity in catalytic applications or biological assays?
- Methodology : Perform density functional theory (DFT) calculations to map strain energy and ring-opening pathways. Experimentally, compare reactivity of enantiomers in model reactions (e.g., asymmetric catalysis) or receptor-binding assays. Use dynamic NMR to study ring-flipping kinetics .
- Data Interpretation : Correlate computational activation energies with experimental rate constants. For biological studies, employ molecular docking simulations to predict binding affinities .
Q. What strategies can resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Approach : Systematically compare solvent effects, pH, and concentration across studies. Replicate conflicting experiments under controlled conditions. Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent polarity-induced shifts or tautomeric equilibria .
Q. How can computational chemistry be leveraged to predict the physicochemical properties and stability of this compound under varying storage conditions?
- Protocol : Use molecular dynamics (MD) simulations to model degradation pathways (e.g., hydrolysis under acidic/alkaline conditions). Predict solubility via COSMO-RS and pKa via DFT. Validate with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS monitoring .
Methodological Considerations
Q. What experimental design principles are critical for ensuring reproducibility in studies involving this compound?
- Best Practices :
- Document synthetic procedures in triplicate, including batch-to-batch variability.
- Report all characterization data (e.g., NMR integration values, HPLC chromatograms) in supplementary materials.
- Use internal standards for quantitative analyses and adhere to ICH Q2(R1) validation guidelines .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Resolution Workflow :
Verify computational parameters (basis sets, solvation models).
Re-examine experimental conditions (e.g., solvent purity, temperature control).
Explore alternative mechanisms (e.g., unexpected intermediates or side reactions).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
